molecular formula C59H97NO14Si B13436120 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin

40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin

Cat. No.: B13436120
M. Wt: 1072.5 g/mol
InChI Key: OCAIMYVVCQFDKI-HAEJFTIVSA-N
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Description

40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is a synthetic derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and antiproliferative properties. This compound is often used as an intermediate in the synthesis of everolimus, a drug used in cancer therapy and organ transplantation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves the reaction of rapamycin with ethylene oxide and trifluoromethanesulfonic acid tert-butyldimethylsilyl ester . The reaction typically requires an organic solvent such as chloroform or methanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced organic synthesis equipment and techniques to ensure consistency and quality. The final product is purified using methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves its binding to the FKBP-12 protein, forming a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in cancer therapy and immunosuppression .

Comparison with Similar Compounds

Uniqueness: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives .

Properties

Molecular Formula

C59H97NO14Si

Molecular Weight

1072.5 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17-,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1

InChI Key

OCAIMYVVCQFDKI-HAEJFTIVSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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